molecular formula C25H29N5O2 B2718210 Piperidin-1-yl(1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone CAS No. 1189648-63-2

Piperidin-1-yl(1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone

Cat. No. B2718210
CAS RN: 1189648-63-2
M. Wt: 431.54
InChI Key: AJYPBSZRZWFQEX-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality Piperidin-1-yl(1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-1-yl(1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

One study focused on the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, the study identified distinct conformations that suggest the specific aromatic ring moiety of the compound dominates the steric binding interaction with the receptor, potentially contributing to antagonist activity (Shim et al., 2002).

Antimicrobial Activity

Another area of application is the synthesis and evaluation of pyridine derivatives for antimicrobial activity. A study synthesized various pyridine derivatives and tested their in vitro antimicrobial effectiveness, observing variable and modest activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Structural and Antiproliferative Studies

A novel bioactive heterocycle was synthesized and evaluated for its antiproliferative activity. The structure was characterized using several spectroscopic methods, and the compound showed potential based on its structural features (Prasad et al., 2018).

Histamine H3 Receptor Antagonists

Research on small molecules with a heterocyclic core has identified compounds with high affinity as histamine H3 receptor antagonists, highlighting the potential for brain barrier permeability and receptor occupancy, which is crucial for developing treatments for central nervous system disorders (Swanson et al., 2009).

properties

IUPAC Name

[1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-18-7-5-8-20(17-18)22-27-24(32-28-22)21-9-6-12-26-23(21)29-15-10-19(11-16-29)25(31)30-13-3-2-4-14-30/h5-9,12,17,19H,2-4,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPBSZRZWFQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine

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